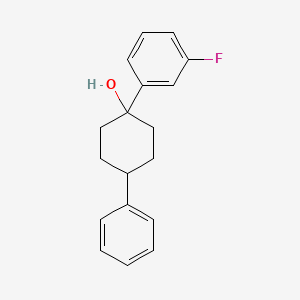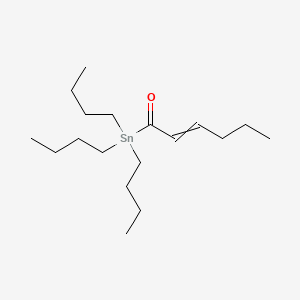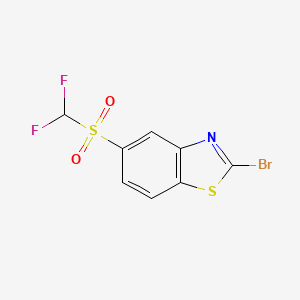![molecular formula C18H14O2 B15167450 5-Ethynyl-6-[2-(4-methylphenyl)ethenyl]-2H-1,3-benzodioxole CAS No. 648933-68-0](/img/structure/B15167450.png)
5-Ethynyl-6-[2-(4-methylphenyl)ethenyl]-2H-1,3-benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethynyl-6-[2-(4-methylphenyl)ethenyl]-2H-1,3-benzodioxole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzodioxole core, which is a common motif in many bioactive molecules, and is further functionalized with ethynyl and ethenyl groups, enhancing its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-6-[2-(4-methylphenyl)ethenyl]-2H-1,3-benzodioxole typically involves multi-step organic reactions. One common approach is the Sonogashira coupling reaction, which forms the ethynyl group by coupling an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst . The ethenyl group can be introduced via a Heck reaction, where an aryl halide reacts with an alkene under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Ethynyl-6-[2-(4-methylphenyl)ethenyl]-2H-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: Electrophilic aromatic substitution can occur on the benzodioxole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-Ethynyl-6-[2-(4-methylphenyl)ethenyl]-2H-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery due to its bioactive core structure.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism by which 5-Ethynyl-6-[2-(4-methylphenyl)ethenyl]-2H-1,3-benzodioxole exerts its effects is primarily through its interaction with biological macromolecules. The compound’s ethynyl and ethenyl groups allow it to form covalent bonds with nucleophilic sites on proteins and DNA, potentially disrupting their normal function. This interaction can lead to the inhibition of key biological pathways, making it a candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
5-Ethynyl-2H-1,3-benzodioxole: Lacks the ethenyl and methylphenyl groups, resulting in different reactivity and biological activity.
6-[2-(4-Methylphenyl)ethenyl]-2H-1,3-benzodioxole:
Uniqueness
5-Ethynyl-6-[2-(4-methylphenyl)ethenyl]-2H-1,3-benzodioxole is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
648933-68-0 |
|---|---|
Molecular Formula |
C18H14O2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
5-ethynyl-6-[2-(4-methylphenyl)ethenyl]-1,3-benzodioxole |
InChI |
InChI=1S/C18H14O2/c1-3-15-10-17-18(20-12-19-17)11-16(15)9-8-14-6-4-13(2)5-7-14/h1,4-11H,12H2,2H3 |
InChI Key |
CHMSHMNVNIFPEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC3=C(C=C2C#C)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(Pyrazin-2-yl)oxy]methyl}phenol](/img/structure/B15167369.png)
![4-Ethyl-3-hydroxy-6-[1-(3-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15167373.png)

![4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzaldehyde](/img/structure/B15167384.png)




![Methanesulfonic acid--bicyclo[2.2.1]heptan-2-ol (1/1)](/img/structure/B15167419.png)

![N-[2-(Chloroacetyl)-4-methoxy-5-methylphenyl]acetamide](/img/structure/B15167437.png)
![4-[3-Methyl-1-phenyl-1-(pyridin-2-yl)butan-2-yl]morpholine](/img/structure/B15167441.png)

![1,10-Phenanthroline-2,9-dicarboxamide, N,N'-bis[2-(2-pyridinyl)ethyl]-](/img/structure/B15167464.png)
